1. Exocyclic Double-Bond Geometry: (E)-Configuration as a Conformational Differentiator from Crystallographically Characterized (Z)-Congeners
Single-crystal X-ray structures are available only for (Z)-configured 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide analogs. The (Z)-N-(4-methoxyphenyl) derivative (compound II) exhibits a benzene–thiazolidine dihedral angle of 20.34°, whereas the (Z)-morpholino derivative (compound I) shows a 37.12° inclination [1]. The title compound is explicitly specified as the (2E)-isomer. In related thiazolidinone systems, (E)⇌(Z) isomerization alters the spatial orientation of the acetamide NH and the thiazolidinone C=O hydrogen-bond acceptors, which can rewire intermolecular hydrogen-bonding networks and, by extension, receptor complementarity [1]. Although no crystal structure for the (E)-4-methylphenyl compound has been published, the named geometry places it outside the conformational space of both characterized (Z)-analogs, providing a structurally distinct pharmacophoric presentation for target-based screening [1].
| Evidence Dimension | Dihedral angle between N-aryl ring plane and thiazolidine ring mean plane |
|---|---|
| Target Compound Data | (2E)-N-(4-methylphenyl) analog: not experimentally determined; (E)-geometry predicted to yield a distinct torsion angle relative to (Z)-series |
| Comparator Or Baseline | (Z)-N-(4-methoxyphenyl) analog: 20.34°; (Z)-morpholino analog: 37.12° |
| Quantified Difference | Δ = 16.78° between two (Z)-analogs; (E)-configuration expected to lie outside this ~17° range |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation, 293 K |
Why This Matters
Conformational pre-organization dictates hydrogen-bond donor/acceptor presentation, directly impacting molecular recognition in crystallographic fragment screening and structure-based lead optimization.
- [1] Galushchinskiy, A., Slepukhin, P., Obydennov, K., Glukhareva, T. Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. Acta Crystallographica Section E, 2017, 73(12), 1850–1854. View Source
